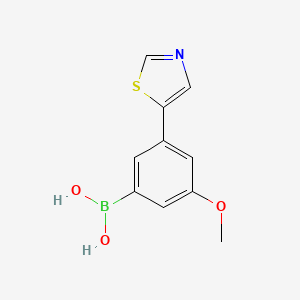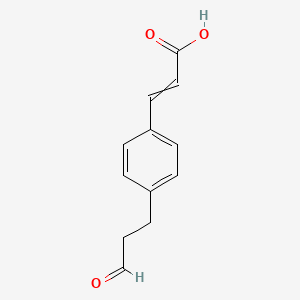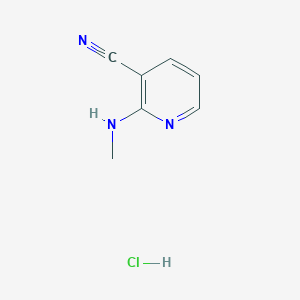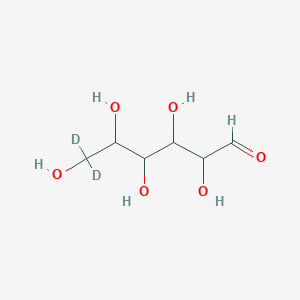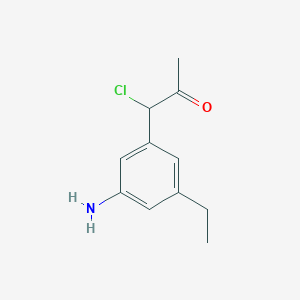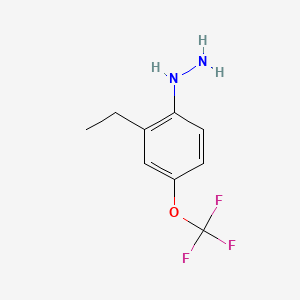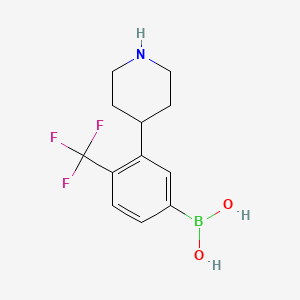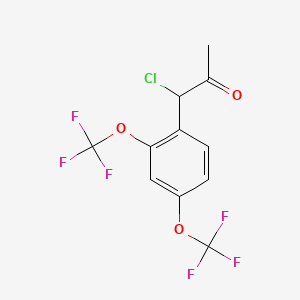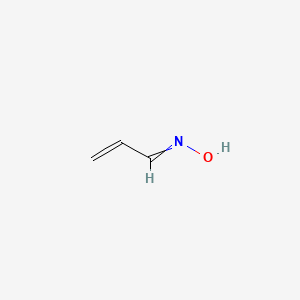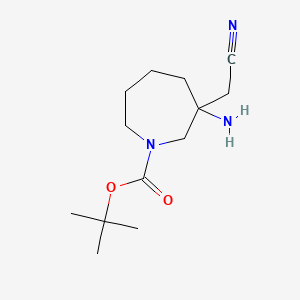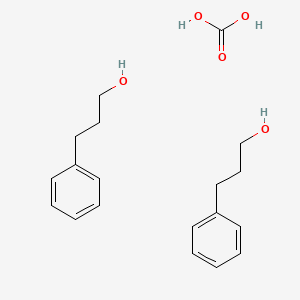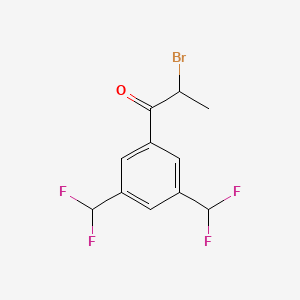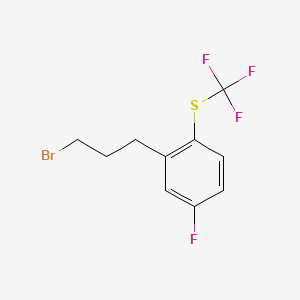
1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups, such as the trifluoromethylthio group, can influence the reactivity of the benzene ring towards electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form the corresponding thiols or sulfides.
Scientific Research Applications
1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluorine atom and the trifluoromethylthio group, which can significantly alter its chemical reactivity and biological activity.
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups, which can affect its electronic properties and reactivity.
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H9BrF4S |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
PUKLYWOAFKBEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


